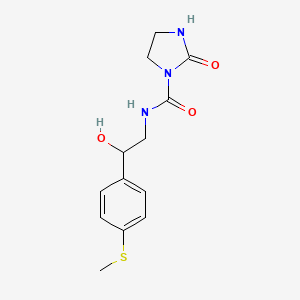

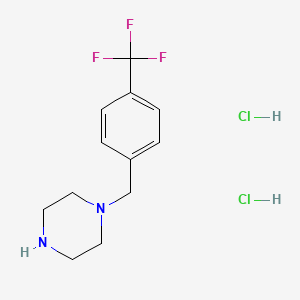

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. MT-2 is a melanocortin receptor agonist, which means that it activates certain receptors in the body that are involved in regulating various physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

In the realm of synthetic organic chemistry, the compound has been a subject of interest due to its potential in synthesizing other complex molecules. For instance, efficient synthesis routes have been developed for compounds with the 2-oxoimidazolidine ring, which exhibit diverse biological activities, such as antitumor properties (Wang, Stevens, & Thomson, 1994). These synthesis techniques are crucial for developing new drugs and studying biological mechanisms (Wang, Stevens, & Thomson, 1994).

Antimicrobial Applications

Research into antimicrobial agents has also explored derivatives of the compound. A study on clubbed quinazolinone and 4-thiazolidinone derivatives as potential antimicrobial agents found that compounds structurally related to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibited significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from similar compounds (Desai, Dodiya, & Shihora, 2011).

Chemoselective Cyclization

The compound’s chemistry has been explored for chemoselective cyclization reactions, contributing to the synthesis of oxazoles and thiazoles, which are valuable in medicinal chemistry. Kumar et al. (2012) described an efficient synthesis involving intramolecular copper-catalyzed cyclization of highly functionalized enamides, a process that underscores the versatility of compounds with the 2-oxoimidazolidine framework in synthesizing biologically active molecules (Kumar, Saraiah, Misra, & Ila, 2012).

Affinity Chromatography Applications

The compound's structure has been utilized in affinity chromatography, a technique for purifying proteins based on specific interactions between the protein and a ligand attached to a chromatography matrix. Duerksen-Hughes et al. (1989) investigated the use of related compounds for protein immobilization, demonstrating the potential of 2-oxoimidazolidine derivatives in bioanalytical and purification techniques (Duerksen-Hughes, Williamson, & Wilkinson, 1989).

Exploring Cytotoxic Activity

The structural motif of the compound has been linked to the exploration of cytotoxic activities against various cancer cell lines. Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has shown that similar structures can possess potent cytotoxicity, highlighting the compound’s relevance in cancer research (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-20-10-4-2-9(3-5-10)11(17)8-15-13(19)16-7-6-14-12(16)18/h2-5,11,17H,6-8H2,1H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIMOVUKCRVDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)N2CCNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2654870.png)

![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)

![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2654875.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethylsulfonylbenzamide](/img/structure/B2654887.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)

![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)